N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide
CAS No.: 1421480-55-8
Cat. No.: VC4168521
Molecular Formula: C16H16N2O3S2
Molecular Weight: 348.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421480-55-8 |
|---|---|
| Molecular Formula | C16H16N2O3S2 |
| Molecular Weight | 348.44 |
| IUPAC Name | N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-phenylmethanesulfonamide |
| Standard InChI | InChI=1S/C16H16N2O3S2/c1-12-15(22-16(18-12)14-8-5-9-21-14)10-17-23(19,20)11-13-6-3-2-4-7-13/h2-9,17H,10-11H2,1H3 |
| Standard InChI Key | LAIPKDAWCLBWTD-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)CC3=CC=CC=C3 |
Introduction
Structural Features
The compound's structure includes:
-
Furan Ring: Known for its aromatic properties and stability.
-
Thiazole Moiety: Often found in compounds with biological activity.
-
Sulfonamide Group: Common in drugs due to its ability to inhibit bacterial enzymes.
| Component | Description |
|---|---|
| Furan Ring | Aromatic, five-membered ring with one oxygen atom. |
| Thiazole Moiety | Five-membered ring containing sulfur and nitrogen. |
| Sulfonamide Group | Contains a sulfonamide linkage, often used in antibacterial drugs. |
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring, attachment of the furan moiety, and introduction of the sulfonamide group. The process requires careful control of reaction conditions to ensure high yields and purity.
Biological Activity
Sulfonamides are known for their antibacterial properties, acting by inhibiting folic acid synthesis in bacteria. The presence of a furan and thiazole ring may enhance biological activity, potentially offering anti-inflammatory or other therapeutic effects.
Analytical Techniques
To confirm the structure and purity of synthesized compounds, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used. These methods provide detailed information about the molecular structure and help in identifying impurities.
Potential Applications
Given its sulfonamide nature, this compound may have applications in medicinal chemistry, particularly in the development of antibacterial agents. Further research is needed to explore its efficacy and safety in therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume